molecular formula C13H13N5O2S B12752077 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide CAS No. 89455-67-4

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide

Cat. No.: B12752077
CAS No.: 89455-67-4
M. Wt: 303.34 g/mol
InChI Key: FHURLXUBZFPPAC-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiadiazole ring, a butanoic acid moiety, and a phenylmethylene hydrazide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide typically involves the reaction of 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid with phenylmethylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
  • 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid
  • 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

Uniqueness

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide is unique due to the presence of the phenylmethylene hydrazide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

89455-67-4

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

N'-[(Z)-benzylideneamino]-N-(1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C13H13N5O2S/c19-11(16-13-18-15-9-21-13)6-7-12(20)17-14-8-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,20)(H,16,18,19)/b14-8-

InChI Key

FHURLXUBZFPPAC-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CCC(=O)NC2=NN=CS2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=NN=CS2

Origin of Product

United States

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